2-dehydro-3-deoxy-D-glucaric acid

Description

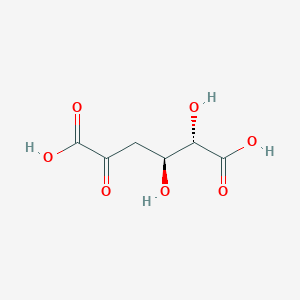

Structure

3D Structure

Properties

Molecular Formula |

C6H8O7 |

|---|---|

Molecular Weight |

192.12 g/mol |

IUPAC Name |

(2S,3S)-2,3-dihydroxy-5-oxohexanedioic acid |

InChI |

InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/t2-,4-/m0/s1 |

InChI Key |

QUURPCHWPQNNGL-OKKQSCSOSA-N |

SMILES |

C(C(C(C(=O)O)O)O)C(=O)C(=O)O |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)O)O)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Contextualization Within Carbohydrate Metabolism Research

2-Dehydro-3-deoxy-D-glucaric acid is primarily understood as an intermediate in alternative routes of sugar acid catabolism. Its formation and conversion are linked to pathways that diverge from the well-known Embden-Meyerhof-Parnas (glycolysis) and pentose (B10789219) phosphate (B84403) pathways.

The compound is notably involved in the metabolism of D-glucaric acid, a sugar acid that can be derived from D-glucose. In some microorganisms, D-glucaric acid can be dehydrated to form this compound. nih.gov This metabolic step is significant as it channels a C6 sugar acid into a pathway for further breakdown. Subsequently, this compound can be acted upon by a dehydratase, the same enzyme that dehydrates 5-oxo-4-deoxy-D-glucaric acid, leading to the formation of 2-oxoglutarate semialdehyde. nih.gov This places this compound as a precursor to intermediates that can enter central carbon metabolism.

Its metabolic positioning is closely related to the Entner-Doudoroff (ED) pathway, a primary route for glucose catabolism in many Gram-negative bacteria and some other organisms. oup.comnumberanalytics.com The ED pathway involves key intermediates such as 2-keto-3-deoxy-6-phosphogluconate (KDPG). oup.com While not a direct intermediate of the classical ED pathway, the metabolism of this compound shares enzymatic strategies, such as dehydration and aldol (B89426) cleavage-like reactions, with this and other alternative glycolytic pathways. nih.gov Research into these pathways highlights the metabolic versatility of microorganisms and their ability to utilize a wide range of carbohydrate sources.

Historical Perspectives on 2 Dehydro 3 Deoxy D Glucaric Acid Discovery and Initial Characterization

The discovery and characterization of 2-dehydro-3-deoxy-D-glucaric acid are intrinsically linked to the broader exploration of alternative carbohydrate metabolic pathways that began in the mid-20th century. The seminal work on the Entner-Doudoroff pathway, first reported in the bacterium Pseudomonas saccharophila in 1952 by Michael Doudoroff and Nathan Entner, laid the foundational understanding of how glucose could be metabolized through a series of phosphorylated intermediates distinct from those in glycolysis. oup.comwikipedia.org

While the exact date of the first isolation and characterization of this compound is not prominently documented as a singular event, its identification as a metabolite arose from detailed studies of bacterial metabolism of sugar acids. The elucidation of pathways involving glucaric acid and its derivatives in organisms like Escherichia coli would have necessitated the identification of all participating intermediates, including this compound. Its existence was confirmed through the characterization of the enzymes that produce and consume it. For instance, the discovery of dehydratases capable of acting on D-glucaric acid to form this specific product was a key step in its characterization. nih.gov

The initial characterization would have involved techniques common for the time, including chromatography to separate the compound from complex biological mixtures, followed by chemical and enzymatic assays to determine its structure and reactivity. The development of modern analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has since allowed for a more definitive structural elucidation and quantification of this and other metabolic intermediates.

Overview of Research Trajectories for 2 Dehydro 3 Deoxy D Glucaric Acid

Biosynthetic Routes to this compound

The synthesis of this compound is primarily understood in the context of sugar acid utilization by bacteria.

While direct enzymatic formation from D-gluconate is more commonly associated with its monocarboxylic counterpart, 2-dehydro-3-deoxy-D-gluconate (KDG), the metabolic pathways for D-glucaric acid provide a route to its dicarboxylic analogue. In some bacteria, the catabolism of D-glucarate proceeds through its dehydration to form 2-dehydro-3-deoxy-D-glucarate. researchgate.net

This compound is a key intermediate in the catabolism of D-glucaric acid and galactaric acid in certain bacteria, such as Escherichia coli. nih.gov The pathway involves the dehydration of D-glucarate, catalyzed by D-glucarate dehydratase, to yield 2-dehydro-3-deoxy-D-glucarate. researchgate.net This places the compound firmly within the broader context of aldarate metabolism, which deals with the breakdown of dicarboxylic sugar acids. researchgate.netwikipedia.org

The primary precursor for the biosynthesis of this compound in these pathways is D-glucaric acid itself. D-glucaric acid can be formed from D-glucuronic acid. researchgate.net The initial steps of these pathways involve the uptake and processing of these sugar acids from the environment.

| Precursor Molecule | Resulting Intermediate | Pathway Context |

| D-Glucaric Acid | 2-Dehydro-3-deoxy-D-glucarate | D-Glucaric Acid Catabolism |

| Galactaric Acid | 2-Dehydro-3-deoxy-D-glucarate | Galactaric Acid Catabolism |

Catabolic Pathways of this compound

The breakdown of this compound serves to funnel its carbon atoms into central metabolic pathways, allowing the organism to utilize it as a source of carbon and energy.

A key step in the catabolism of this compound is its cleavage by the enzyme 2-dehydro-3-deoxyglucarate aldolase (B8822740) (EC 4.1.2.20). wikipedia.org This enzyme catalyzes the reversible retro-aldol cleavage of 2-dehydro-3-deoxy-D-glucarate into two smaller, metabolically significant molecules: pyruvate (B1213749) and tartronate (B1221331) semialdehyde. nih.govwikipedia.org Pyruvate is a central metabolite that can directly enter the citric acid cycle or be used in gluconeogenesis, while tartronate semialdehyde can be further metabolized. wikipedia.org

| Enzyme | Substrate | Products |

| 2-Dehydro-3-deoxyglucarate aldolase | 2-Dehydro-3-deoxy-D-glucarate | Pyruvate + Tartronate semialdehyde |

In a related pathway, the monocarboxylic acid analog, 2-dehydro-3-deoxy-D-gluconate (KDG), undergoes phosphorylation. The enzyme 2-dehydro-3-deoxygluconokinase (EC 2.7.1.45) catalyzes the ATP-dependent phosphorylation of KDG to produce 6-phospho-2-dehydro-3-deoxy-D-gluconate. wikipedia.org This phosphorylated intermediate is then cleaved by 2-dehydro-3-deoxy-phosphogluconate aldolase (KDPG aldolase) into pyruvate and D-glyceraldehyde 3-phosphate, both of which are key intermediates in glycolysis. wikipedia.org While this specific phosphorylation is documented for the gluconate derivative, it highlights a common strategy in carbohydrate metabolism of phosphorylation preceding aldol (B89426) cleavage. The direct phosphorylation of this compound itself is not as well-characterized.

| Enzyme | Substrate | Product | Subsequent Enzyme | Final Products |

| 2-Dehydro-3-deoxygluconokinase | 2-Dehydro-3-deoxy-D-gluconate | 6-Phospho-2-dehydro-3-deoxy-D-gluconate | 2-Dehydro-3-deoxy-phosphogluconate aldolase | Pyruvate + D-Glyceraldehyde 3-phosphate |

Interconnections with Pentose (B10789219) Phosphate (B84403) Pathway and Glucuronate Interconversions

The metabolism of this compound is intrinsically linked to the pentose and glucuronate interconversion pathways. wikipedia.orgwikipedia.org This compound is an intermediate in the catabolism of D-glucaric acid, a product of the glucuronate pathway. In organisms like Escherichia coli, D-glucaric acid is metabolized to 2-dehydro-3-deoxy-D-glucarate, which is then acted upon by the enzyme 2-dehydro-3-deoxyglucarate aldolase (2-keto-3-deoxyglucarate aldolase). wikipedia.org

This aldolase catalyzes the reversible cleavage of 2-dehydro-3-deoxy-D-glucarate into pyruvate and tartronate semialdehyde. wikipedia.org While pyruvate directly enters central carbon metabolism, including glycolysis, tartronate semialdehyde can be further metabolized. These pathways are distinct from the pentose phosphate pathway (PPP), which primarily generates NADPH and precursors for nucleotide synthesis. nih.gov

However, interconnections exist through shared intermediates. The breakdown of a related compound, 2-dehydro-3-deoxy-D-gluconate 6-phosphate (KDPG) via the Entner-Doudoroff pathway, yields pyruvate and D-glyceraldehyde 3-phosphate. wikipedia.org D-glyceraldehyde 3-phosphate is a key intermediate in both glycolysis and the non-oxidative branch of the pentose phosphate pathway. nih.govwikipedia.org This shared intermediate provides a direct link between the degradation pathways of uronic acids and the central metabolic routes of the pentose phosphate pathway, allowing for the redirection of carbon flux based on the cell's metabolic needs. The enzyme 2-dehydro-3-deoxy-phosphogluconate aldolase, which cleaves KDPG, is considered a participant in both the pentose phosphate pathway and pentose and glucuronate interconversions. wikipedia.org

Regulatory Mechanisms Governing this compound Metabolism

The metabolic pathways involving this compound are tightly regulated to ensure metabolic efficiency and maintain homeostasis. This control is exerted at multiple levels, including the genetic expression of the requisite enzymes and the modulation of their catalytic activity.

Transcriptional and Translational Control of Related Enzymes

The expression of enzymes involved in the degradation of uronic acids, including the pathway that forms and utilizes this compound, is under strict transcriptional control. In bacteria such as E. coli, the genes for the metabolism of the related compound 2-keto-3-deoxy-D-gluconate (KDG) are organized into a regulon, termed the kdg regulon. nih.govnih.gov

This system is governed by a repressor protein, KdgR, which negatively controls the transcription of the operons responsible for the uptake and metabolism of KDG. nih.govnih.gov The operons under its control include kdgT (for the transport system), kdgK (encoding KDG kinase), and kdgA (encoding KDPG aldolase). nih.govnih.gov In the absence of an inducer molecule, the KdgR repressor binds to operator regions on the DNA, preventing transcription of these genes. When an intermediate of the pathway, such as KDG or 2-keto-3-deoxy-6-phosphate-gluconate (KDPG), is present, it acts as an inducer, binding to the KdgR repressor. This binding causes a conformational change in the repressor, leading to its dissociation from the DNA and allowing for the transcription and subsequent translation of the metabolic enzymes. nih.gov This mechanism ensures that the enzymes for this specific metabolic pathway are only produced when their substrate is available.

Table 1: Key Enzymes and their Genetic Regulation in E. coli

| Enzyme | Gene | Regulon | Function | Regulatory Mechanism |

|---|---|---|---|---|

| KDG Kinase | kdgK | kdg | Phosphorylates KDG | Negatively regulated by KdgR repressor. nih.govnih.gov |

| KDPG Aldolase | kdgA | kdg | Cleaves KDPG | Negatively regulated by KdgR repressor. nih.govnih.gov |

Allosteric Regulation and Feedback Inhibition in this compound Pathways

Beyond transcriptional control, the activity of enzymes within these metabolic pathways is often modulated in real-time through allosteric regulation and feedback inhibition. nih.govlibretexts.org This form of regulation allows for rapid adjustments to metabolic flux in response to changing concentrations of substrates and products. byjus.com

In feedback inhibition, the end product of a metabolic pathway binds to an allosteric site (a site other than the active site) on an early enzyme in the pathway, inhibiting its activity. byjus.comlibretexts.org This prevents the unnecessary synthesis of the product and conserves cellular resources when the product is already abundant. libretexts.org For instance, in branched pathways originating from glucuronate metabolism, the final product of one branch can inhibit the first enzyme after the branch point. youtube.com

While specific allosteric regulators for every enzyme in the this compound pathway are not all fully elucidated, the principle is a fundamental aspect of metabolic control. nih.gov The initial enzymes in catabolic pathways are common points of regulation. High concentrations of downstream products, such as pyruvate or subsequent metabolites, could potentially inhibit the activity of enzymes like 2-dehydro-3-deoxyglucarate aldolase or the preceding enzymes in the D-glucaric acid breakdown pathway. This ensures that the flow of carbon through the pathway is matched to the cell's energetic and biosynthetic demands. libretexts.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-dehydro-3-deoxy-D-gluconate |

| 2-dehydro-3-deoxy-D-gluconate 6-phosphate |

| (4S)-4,6-dihydroxy-2,5-dioxohexanoate |

| 2-dehydro-3-deoxy-galactarate |

| 2-keto-3-deoxy-D-gluconate |

| 2-keto-3-deoxy-6-phosphate-gluconate |

| D-glucaric acid |

| D-glyceraldehyde 3-phosphate |

| Pyruvate |

| Tartronate semialdehyde |

| ATP |

| ADP |

| NAD+ |

Key Enzymes in this compound Biosynthesis

The biosynthesis of 2-dehydro-3-deoxy-D-glucarate, also known as 2-keto-3-deoxy-D-glucarate (KDG), is a critical step in certain metabolic routes, such as modified Entner-Doudoroff pathways. The primary enzyme responsible for its direct synthesis is gluconate dehydratase.

Gluconate dehydratase (EC 4.2.1.39) is the principal enzyme that catalyzes the formation of 2-dehydro-3-deoxy-D-gluconate. wikipedia.orggenome.jp It belongs to the hydro-lyase family, a class of lyases that break carbon-oxygen bonds. wikipedia.org The systematic name for this enzyme is D-gluconate hydro-lyase (2-dehydro-3-deoxy-D-gluconate-forming). wikipedia.org

The reaction catalyzed by this enzyme is the dehydration of D-gluconate to produce 2-dehydro-3-deoxy-D-gluconate and water. wikipedia.org This enzymatic step is integral to the non-phosphorylative and semi-phosphorylative variants of the Entner-Doudoroff pathway, which are found in various microorganisms, including archaea and bacteria. nih.gov

The characteristics of gluconate dehydratase can vary significantly between different organisms. For instance, the enzyme from the hyperthermophilic archaeon Sulfolobus solfataricus is an octameric protein with a native molecular mass of approximately 350 kDa, composed of 44 kDa subunits. nih.gov It exhibits optimal activity at high temperatures (80-90 °C) and is dependent on bivalent metal ions like Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺ for its function. nih.gov In contrast, the enzyme from Haloferax volcanii is also induced by glucose and has a subunit molecular mass of around 50 kDa.

The substrate specificity of gluconate dehydratase is a key determinant of its metabolic role. Some gluconate dehydratases exhibit high specificity for D-gluconate. For example, the enzyme from Clostridium pasteurianum and Haloferax volcanii shows no significant activity with D-galactonate. researchgate.netgenome.jp However, the enzyme from Sulfolobus solfataricus displays metabolic promiscuity, efficiently catalyzing the dehydration of both D-gluconate and D-galactonate, demonstrating that the entire non-phosphorylative Entner-Doudoroff pathway in this organism can metabolize both glucose and galactose. nih.gov

The kinetic parameters of gluconate dehydratase have been determined for several organisms, highlighting differences in their catalytic efficiency. These parameters are essential for understanding the rate of KDG formation under various cellular conditions.

| Organism | Substrate | K_m (mM) | V_max (U/mg) | Notes | Source |

|---|---|---|---|---|---|

| Haloferax volcanii | D-Gluconate | 3.2 ± 0.4 | 20.4 ± 1.2 | Exhibits substrate inhibition at concentrations >5 mM. | researchgate.net |

| Sulfolobus solfataricus | D-Gluconate | Not specified | Not specified | Exhibits similar catalytic efficiency for both D-gluconate and D-galactonate. | nih.gov |

| Thermoproteus tenax | D-Gluconate | 9.35 ± 4.0 | 11.1 ± 2.4 | - |

Enzymes Catalyzing this compound Degradation

Once formed, this compound is catabolized by a series of enzymes that channel its breakdown products into central metabolic pathways.

2-Dehydro-3-deoxyglucarate aldolase (EC 4.1.2.20) is an aldehyde-lyase that cleaves carbon-carbon bonds. wikipedia.org Its systematic name is 2-dehydro-3-deoxy-D-glucarate tartronate-semialdehyde-lyase (pyruvate-forming). wikipedia.org This enzyme catalyzes the reversible cleavage of 2-dehydro-3-deoxy-D-glucarate into pyruvate and tartronate semialdehyde. wikipedia.org This reaction is a key step in ascorbate (B8700270) and aldarate metabolism. wikipedia.org

There are two main classes of aldolases. Class I aldolases utilize a Schiff base intermediate formed with a lysine (B10760008) residue in the active site. ebi.ac.uk Class II aldolases, such as the 2-dehydro-3-deoxy-galactarate (DDG) aldolase from Escherichia coli, are metal-dependent, typically requiring a divalent cation like Mg²⁺ for activity. The reaction mechanism for Class II aldolases involves the metal ion polarizing the substrate's carbonyl group, facilitating nucleophilic attack.

The substrate scope of these aldolases can be quite broad. The KDG aldolase from the hyperthermophilic archaeon Sulfolobus solfataricus exhibits significant catalytic promiscuity, cleaving both 2-dehydro-3-deoxy-D-gluconate (KDG) and its C4 epimer, D-2-keto-3-deoxygalactonate (KDGal), to produce pyruvate and D-glyceraldehyde. nih.gov Similarly, the 5-keto-4-deoxy-D-glucarate aldolase (GarL) from E. coli can reversibly cleave both 5-keto-4-deoxy-D-glucarate and 2-keto-3-deoxy-D-glucarate. uniprot.org The KDPG aldolase from E. coli also shows activity towards KDG, albeit at a much lower rate than its primary substrate, KDPG. uniprot.org

| Enzyme (Organism) | Substrate | Products | k_cat (s⁻¹) | Source |

|---|---|---|---|---|

| KDPG Aldolase (E. coli) | KDPG | Pyruvate + D-Glyceraldehyde-3-phosphate | 83 | uniprot.org |

| KDG | Pyruvate + D-Glyceraldehyde | 0.019 | uniprot.org | |

| KDPGal | Pyruvate + D-Glyceraldehyde-3-phosphate | 0.0063 | uniprot.org | |

| 2-keto-4-hydroxyoctanoate (KHO) | Not specified | 2 | uniprot.org | |

| KDG Aldolase (S. solfataricus) | KDG | Pyruvate + D-Glyceraldehyde | Not specified | nih.gov |

| KDGal | Pyruvate + D-Glyceraldehyde | Not specified | nih.gov |

2-Dehydro-3-deoxygluconokinase (EC 2.7.1.45), also known as KDG kinase, is a phosphotransferase that plays a crucial role in the semi-phosphorylative Entner-Doudoroff pathway. wikipedia.org It belongs to the family of transferases that transfer phosphorus-containing groups, with an alcohol group as the acceptor. wikipedia.org The systematic name of this enzyme is ATP:2-dehydro-3-deoxy-D-gluconate 6-phosphotransferase. wikipedia.org

This enzyme catalyzes the phosphorylation of 2-dehydro-3-deoxy-D-gluconate at the C6 position, using ATP as the phosphate donor, to produce 6-phospho-2-dehydro-3-deoxy-D-gluconate and ADP. wikipedia.org This phosphorylation step is critical as it prepares the molecule for cleavage by KDPG aldolase, thereby feeding it into the central glycolytic pathway. uniprot.org The enzyme from many sources, including E. coli, is highly specific for 2-dehydro-3-deoxy-D-gluconate and shows no activity with its C4 epimer, 2-dehydro-3-deoxy-D-galactonate. genome.jpexpasy.org

| Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|

| Thermus thermophilus | KDG | 0.32 | 11 | uniprot.org |

| 2-keto-D-gluconate | 3.6 | 2.2 | uniprot.org | |

| Sulfolobus solfataricus | KDG | 0.14 | 60.8 | tandfonline.com |

2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127) is an oxidoreductase that acts on the CH-OH group of the donor molecule with NAD⁺ or NADP⁺ as the acceptor. wikipedia.org Its systematic name is 2-dehydro-3-deoxy-D-gluconate:NAD⁺ 5-oxidoreductase. wikipedia.org

This enzyme catalyzes the reversible NAD(P)⁺-dependent oxidation of 2-dehydro-3-deoxy-D-gluconate to (4S)-4,6-dihydroxy-2,5-dioxohexanoate (also known as 2,5-diketo-3-deoxygluconate), producing NADH and a proton in the process. wikipedia.orgyeastgenome.org This reaction is part of the pentose and glucuronate interconversion pathways. wikipedia.org The enzyme from E. coli can also reduce other substrates, such as 5-keto-D-gluconate, though less efficiently. uniprot.org Cofactor specificity varies; the enzyme from Pseudomonas can use both NAD⁺ and NADP⁺, whereas the enzymes from Erwinia chrysanthemi and Escherichia coli are more specific for NAD⁺. expasy.org

| Reaction | Substrate | Apparent K_m (mM) | Optimal pH | Source |

|---|---|---|---|---|

| Oxidation | KDG | 7.7 | 10.0 | |

| NAD⁺ | 0.4 | |||

| Reduction | 2,5-Diketo-3-deoxygluconate (DKII) | 0.34 | 7.5 | |

| NADH | 0.03 |

Structural Biology and Mechanistic Insights of KDG-Related Enzymes

The transformation of this compound (KDG) and related compounds is orchestrated by a variety of enzymes. Understanding their three-dimensional structures and catalytic mechanisms is fundamental to appreciating their biological roles and harnessing their potential for biotechnological applications. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in providing atomic-level details of these enzymes.

X-ray Crystallography and NMR Spectroscopy of Enzyme-KDG Complexes

Structural biology techniques have provided invaluable snapshots of how enzymes recognize and process KDG and its analogs.

X-ray Crystallography has been instrumental in determining the three-dimensional structures of several KDG-related enzymes. numberanalytics.com For instance, the crystal structure of 2-keto-3-deoxygluconate (B102576) (KDG) aldolase from the hyperthermophilic archaeon Sulfolobus solfataricus has been resolved, revealing that it belongs to the tetrameric N-acetylneuraminate lyase superfamily of Schiff base-forming aldolases. rcsb.org By soaking crystals, researchers have successfully trapped Schiff base complexes with its natural substrates, including KDG, pyruvate, and D-glyceraldehyde. rcsb.org These structures elucidate the basis for the enzyme's promiscuous substrate recognition. rcsb.org

Similarly, the crystal structures of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Escherichia coli and other organisms have been determined, showcasing a classic (α/β)₈ barrel fold, also known as a TIM barrel. nih.govresearchgate.net Structural studies of KDPG aldolase from Thermotoga maritima have revealed a pyruvate Schiff base at the active site lysine and a bound sulfate (B86663) ion, which marks the putative phosphate-binding site. researchgate.net The structure of a keto-deoxy-D-galactarate (KDG) dehydratase from Agrobacterium tumefaciens, which converts a KDG-related intermediate, has also been solved at high resolution, providing a foundation for future engineering efforts. nih.gov

Furthermore, the crystal structures of KdgF proteins, which are involved in the metabolism of uronates from pectin (B1162225) and alginate to produce KDG, have been determined for Yersinia enterocolitica and Halomonas sp. pnas.orgnih.gov These structures show a canonical β-barrel cupin fold and provide molecular details about their catalytic activity. pnas.org

NMR Spectroscopy complements crystallographic data by providing insights into the dynamics and conformational changes of enzymes in solution. nih.govuni-duesseldorf.deresearchgate.net While X-ray crystallography provides a static picture, NMR can detect molecular motions across a wide range of timescales that are crucial for substrate binding, catalysis, and product release. nih.govresearchgate.net For example, NMR studies, in combination with enzyme assays and mutagenesis, were crucial in demonstrating that KdgF proteins catalyze the ketonization of unsaturated monouronates, a key step in the efficient production of KDG. pnas.orgnih.govmpg.de Real-time NMR spectroscopy is a powerful tool for bridging the gap between static enzyme structures and the dynamics of substrate conversion. uni-muenchen.de This technique allows for the simultaneous monitoring of conformational transitions in both the enzyme and the substrate, offering a more complete picture of the catalytic cycle. uni-muenchen.de

Comparative Structural Analysis Across Diverse Organisms

Comparing the structures of KDG-related enzymes from different organisms reveals conserved structural motifs and key differences that can explain their varied substrate specificities and catalytic properties.

KDG aldolases from different species of the archaeal genus Sulfolobus (S. solfataricus, S. acidocaldarius, and S. tokodaii) exhibit similar biochemical properties, including the ability to act on both D-glyceraldehyde and its phosphorylated form. nih.gov However, the crystal structure of the S. acidocaldarius enzyme revealed a unique phosphate-binding motif not seen in the others, explaining its high activity with glyceraldehyde 3-phosphate. nih.gov Despite high sequence divergence, KDPG aldolase and KDPGal aldolase from E. coli both adopt a trimeric (α/β)₈ barrel structure, yet their substrate specificity is strictly controlled by subtle differences in their active sites. nih.gov A single residue change appears to be a key determinant of the stereoselectivity at the C4 position of the substrate. nih.gov

Enzyme Engineering and Directed Evolution for Modified KDG Metabolism

The detailed structural and mechanistic understanding of KDG-related enzymes provides a solid foundation for protein engineering. By modifying these enzymes, it is possible to alter their properties for applications in biocatalysis and synthetic biology.

Strategies for Altering Enzyme Activity and Stereospecificity

Altering the catalytic activity and stereochemical control of enzymes like KDG aldolase is a key goal of protein engineering. researchgate.net Both directed evolution and site-directed mutagenesis have been successfully employed.

Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties. nih.govscilit.com This technique involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or DNA shuffling, followed by high-throughput screening or selection for the desired function. nih.gov This approach has been used to convert E. coli D-KDPG aldolase, an enzyme that is highly specific for its phosphorylated, D-configured substrate, into variants that can efficiently use non-phosphorylated aldehydes and accept both D- and L-glyceraldehyde as substrates. nih.gov This demonstrates that directed evolution can effectively broaden substrate specificity and invert or relax the stereoselectivity of an aldolase. nih.gov

Site-directed mutagenesis , a more rational approach, involves making specific changes to the amino acid sequence based on structural and mechanistic data. For KDPG aldolase and KDPGal aldolase, which differ in the stereochemistry of their substrates, swapping a single key residue in the active site (threonine in KDPG aldolase for a valine in KDPGal aldolase) was shown to influence stereochemical control. nih.gov While these specific mutants had reduced activity, the experiment confirmed the role of this residue in dictating stereoselectivity. nih.gov In another study, introducing a noncanonical amino acid into an aldolase resulted in altered substrate specificity that could not be achieved by substituting with any of the 20 standard amino acids. researchgate.net This highlights the power of expanding the genetic code to create novel enzyme functions.

Table 2: Examples of Engineered KDG-Related Aldolases

| Enzyme | Engineering Strategy | Modified Property | Outcome | Reference |

|---|---|---|---|---|

| E. coli KDPG Aldolase | Directed Evolution | Substrate Specificity & Stereoselectivity | Evolved variants accept non-phosphorylated D- and L-glyceraldehyde. | nih.gov |

| E. coli KDPGal Aldolase | Directed Evolution (error-prone PCR, DNA shuffling) | Substrate Specificity & Catalytic Efficiency | 60-fold improvement in kcat/KM for converting pyruvate and D-erythrose 4-phosphate to DAHP. | nih.gov |

| Sulfolobus solfataricus KDG Aldolase | Site-Directed Mutagenesis (with noncanonical amino acids) | Substrate Specificity | Altered substrate specificity to achieve a novel activity. | researchgate.net |

| E. coli KDPG/KDPGal Aldolase | Site-Directed Mutagenesis | Stereoselectivity | Swapping a single active site residue influenced stereocontrol, though activity was diminished. | nih.gov |

Rational Design Approaches for Enhanced KDG Conversion

Rational design uses structural and mechanistic knowledge to make targeted modifications to an enzyme to improve its function. nih.govucdavis.edu This approach is becoming increasingly powerful with advances in computational modeling and machine learning. rsc.orgnih.govnorthwestern.edu

For enzymes involved in KDG metabolism, rational design can be used to enhance conversion rates and stability. For example, knowing the three-dimensional structure of an enzyme-substrate complex allows for the identification of residues that could be mutated to improve substrate binding or stabilize the transition state. nih.gov In the case of the S. solfataricus KDG aldolase, the active site is spacious and hydrophilic, allowing substrates to bind in multiple conformations. nih.gov This structural insight suggests that the active site could be rationally engineered by introducing new interactions to favor a specific substrate or reaction, thereby increasing efficiency and stereoselectivity. nih.govresearchgate.net

Biological Significance of 2 Dehydro 3 Deoxy D Glucaric Acid

Role in Microbial Physiology and Adaptation

Carbon Source Utilization and Energy Metabolism in Prokaryotes

2-Dehydro-3-deoxy-D-glucaric acid is a key intermediate in the metabolism of certain carbohydrates in prokaryotes. Specifically, it is involved in the catabolism of D-glucaric acid and galactaric acid, which can be used as sole carbon sources by some bacteria, such as Escherichia coli. nih.gov In these pathways, D-glucaric acid is dehydrated to form this compound. nih.gov This compound is then cleaved by the enzyme 2-dehydro-3-deoxyglucarate aldolase (B8822740) into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. wikipedia.org Pyruvate can directly enter central carbon metabolism, such as glycolysis, to generate energy and biosynthetic precursors. Tartronate semialdehyde can be further metabolized to glycerate, which can also be funneled into central metabolic pathways.

This metabolic route is part of the broader aldarate catabolism pathway and is distinct from the more common Embden-Meyerhof-Parnas (EMP) pathway or the Entner-Doudoroff (ED) pathway for glucose metabolism. The ability to utilize alternative carbon sources like D-glucaric acid provides a metabolic flexibility that allows these prokaryotes to thrive in diverse environments where glucose may be scarce.

The breakdown of D-glucaric acid to this compound and its subsequent cleavage represent a non-phosphorylative pathway for sugar acid degradation. nih.gov This is in contrast to many other carbohydrate metabolic pathways that require phosphorylation of the sugar substrate at the initial steps.

The key enzyme in this process, 2-dehydro-3-deoxyglucarate aldolase, belongs to the family of lyases and specifically cleaves carbon-carbon bonds. wikipedia.org The systematic name for this enzyme is 2-dehydro-3-deoxy-D-glucarate tartronate-semialdehyde-lyase (pyruvate-forming). wikipedia.org

Table 1: Key Enzymes in the Prokaryotic Metabolism of this compound

| Enzyme | EC Number | Reaction Catalyzed | Organism Example |

|---|---|---|---|

| Glucarate Dehydratase | 4.2.1.40 | D-Glucarate → 2-Dehydro-3-deoxy-D-glucarate + H₂O | Escherichia coli |

| 2-Dehydro-3-deoxyglucarate Aldolase | 4.1.2.20 | 2-Dehydro-3-deoxy-D-glucarate ⇌ Pyruvate + Tartronate semialdehyde | Escherichia coli, Staphylococcus aureus |

Contribution to Bacterial Cell Wall and Polysaccharide Synthesis

While this compound itself is not a direct structural component of the bacterial cell wall, related 2-keto-3-deoxy-sugar acids are integral constituents of bacterial lipopolysaccharides (LPS) and other cell surface polysaccharides. nih.govresearchgate.net These molecules play a crucial role in the structural integrity of the outer membrane of Gram-negative bacteria and are involved in interactions with the environment and host organisms.

The biosynthetic pathways leading to these various 2-keto-3-deoxy-sugar acids often share enzymatic strategies and intermediates with the catabolic pathway of this compound. For instance, the formation of 2-keto-3-deoxy-D-gluconate (KDG), a key intermediate in the Entner-Doudoroff pathway, involves the dehydration of D-gluconate, a reaction analogous to the dehydration of D-glucarate. nih.gov KDG and its phosphorylated derivative, KDPG, are central metabolites that can be channeled into various biosynthetic pathways, including those for cell wall components in some bacteria. researchgate.netfrontiersin.org

The enzymes involved in these transformations, such as dehydratases and aldolases, highlight a recurring theme in microbial carbohydrate metabolism where a limited set of enzyme families is adapted to act on a wide range of sugar acid substrates. This metabolic versatility allows bacteria to synthesize a diverse array of polysaccharides from different starting materials, contributing to their adaptability and survival.

Metabolic Responses to Environmental Stressors in Microorganisms

The ability of microorganisms to utilize alternative carbon sources, such as D-glucaric acid via the formation of this compound, is a key adaptation to nutrient-limited environments. When preferred carbon sources like glucose are depleted, the expression of genes encoding the enzymes for alternative metabolic pathways is often induced. This allows the microorganism to scavenge for other available nutrients and maintain cellular energy production.

Functional Relevance in Diverse Biological Systems (Excluding Mammalian/Human)

Occurrence and Function in Plant Metabolism

D-Glucaric acid, the precursor to this compound, is found in a variety of fruits and vegetables. mdpi.comresearchgate.net Its presence suggests that plants have the metabolic capacity to synthesize this compound, likely as part of the D-glucuronic acid pathway. nih.gov While the direct role and metabolic fate of this compound in plants are not as well-characterized as in microbes, the existence of its precursor implies potential metabolic functions.

In plants, the D-glucuronic acid pathway is a key route for the biosynthesis of ascorbic acid (Vitamin C) and is also involved in the formation of cell wall polysaccharides like pectin (B1162225). It is plausible that this compound could be an intermediate in the turnover or modification of these complex carbohydrates. The enzymatic machinery for sugar acid conversions is present in plants, and further research may elucidate the specific roles of this compound in plant physiology, potentially in areas such as growth, development, or defense against pathogens.

Comparative Analysis in Archaea and Lower Eukaryotes

The central carbohydrate metabolism in Archaea exhibits unique features compared to bacteria and eukaryotes. nih.gov While the classical Embden-Meyerhof-Parnas (EMP) pathway is often modified or absent, many archaea utilize variations of the Entner-Doudoroff (ED) pathway for sugar degradation. nih.gov The ED pathway involves 2-keto-3-deoxy-D-gluconate (KDG) as a key intermediate, a compound structurally related to this compound. nih.gov

In some hyperthermophilic archaea, such as those from the genus Thermoproteus, a non-phosphorylative version of the ED pathway is present, where D-gluconate is directly dehydrated to KDG. nih.govnih.gov This highlights the importance of sugar acid dehydratases in the energy metabolism of these extremophiles. Given the structural similarity between D-gluconate and D-glucarate, it is conceivable that some archaea may possess the enzymatic capability to metabolize D-glucarate via this compound, although this has not been extensively documented.

In lower eukaryotes, such as the yeast Saccharomyces cerevisiae, engineered pathways for the production of D-glucaric acid from glucose have been developed. nih.gov These synthetic pathways often involve the expression of genes from other organisms, including bacteria. The fact that yeast can be engineered to produce D-glucaric acid suggests that the downstream metabolic intermediates, including potentially this compound, can be tolerated by the cellular machinery of these eukaryotes. However, the natural occurrence and physiological role of this compound in wild-type lower eukaryotes remain an area for further investigation.

Interplay with Broader Carbohydrate and Aldarate Metabolic Networks

This compound (DDGA) is a pivotal metabolic intermediate that sits (B43327) at the crossroads of several major biochemical pathways. Its position allows it to serve as a key link between the catabolism of specific sugar acids, namely aldaric acids, and the central carbohydrate metabolic networks, such as the Entner-Doudoroff pathway and glucuronate interconversions. This interplay is primarily orchestrated by a series of specialized enzymes that channel derivatives of carbohydrates into core energy-producing cycles.

DDGA is recognized as a key intermediate in the metabolic processes of various organisms, including its role as a metabolite in Escherichia coli. nih.gov The chemical reactions and pathways involving this compound are fundamental to understanding the broader scope of carbon metabolism. zfin.org More generally, 2-keto-3-deoxy-sugar acids are integral constituents of central metabolism and bacterial cell components. researchgate.net

Connection to Aldarate and Ascorbate (B8700270) Metabolism

The primary role of this compound is within the ascorbate and aldarate metabolic pathways. wikipedia.org In mammals, D-glucaric acid is produced as an end-product of the D-glucuronic acid pathway. nih.gov The catabolism of D-glucaric acid proceeds through DDGA, which is then cleaved by the enzyme 2-dehydro-3-deoxyglucarate aldolase (EC 4.1.2.20). This enzyme catalyzes the reversible cleavage of DDGA into two smaller, metabolically significant molecules: pyruvate and tartronate semialdehyde. wikipedia.org

The production of pyruvate is a critical link to central energy metabolism, as it can directly enter the citric acid cycle (after conversion to acetyl-CoA) or be used in gluconeogenesis. This places the catabolism of aldaric acids directly in connection with the cell's primary energy-generating machinery.

Interplay with the Entner-Doudoroff Pathway and Glucuronate Interconversions

The metabolic logic seen in the breakdown of DDGA is mirrored in the Entner-Doudoroff (ED) pathway , a primary route for glucose degradation in many bacteria. The ED pathway utilizes a structurally analogous intermediate, 2-dehydro-3-deoxy-D-gluconate (KDG), which differs from DDGA only by the oxidation state at the C6 position. uniprot.orghmdb.ca

Several enzymes highlight this close relationship:

2-dehydro-3-deoxygluconokinase (EC 2.7.1.45) phosphorylates KDG to produce 6-phospho-2-dehydro-3-deoxy-D-gluconate. This enzyme is a key player in the pentose (B10789219) and glucuronate interconversions and the pentose phosphate (B84403) pathway. wikipedia.org

2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127) acts on KDG and participates in pentose and glucuronate interconversions. wikipedia.org

2-dehydro-3-deoxy-D-gluconate/2-dehydro-3-deoxy-phosphogluconate aldolase (EC 4.1.2.14) is involved in the degradation of glucose via the Entner-Doudoroff pathway. It cleaves its substrate into pyruvate and either glyceraldehyde or glyceraldehyde 3-phosphate. uniprot.org

This parallel processing of structurally similar C6 sugar acids demonstrates a significant metabolic interplay, where enzymes from different, yet related, pathways can process analogous intermediates, channeling them into the same central metabolic funnels.

Detailed Research Findings

The enzymes responsible for the metabolism of DDGA and its analogs have been characterized in various organisms, providing insight into their specific roles and the broader metabolic context.

| Enzyme | Organism | Key Findings | Reference |

|---|---|---|---|

| 2-dehydro-3-deoxyglucarate aldolase | General (Enzymology) | Catalyzes the cleavage of 2-dehydro-3-deoxy-D-glucarate into pyruvate and tartronate semialdehyde, linking aldarate metabolism to central pathways. | wikipedia.org |

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase | Erwinia chrysanthemi | Identified as an enzyme in the pectolytic pathway, demonstrating a link between pectin (a complex carbohydrate) degradation and glucuronate interconversions. | wikipedia.org |

| 2-dehydro-3-deoxy-D-gluconate/2-dehydro-3-deoxy-phosphogluconate aldolase | Picrophilus torridus | The enzyme is involved in the Entner-Doudoroff pathway, catalyzing the cleavage of both 2-keto-3-deoxy-6-phosphogluconate (KDPG) and 2-keto-3-deoxygluconate (B102576) (KDG). It shows high thermostability. | uniprot.org |

| 2-dehydro-3-deoxygluconokinase | Escherichia coli | Purified and characterized as an enzyme that phosphorylates 2-dehydro-3-deoxy-D-gluconate, linking it to the pentose phosphate pathway. | wikipedia.org |

| Gluconate dehydratase | Thermoproteus tenax | Used for the biocatalytic synthesis of 2-keto-3-deoxy-D-gluconate (KDG) from D-gluconate, highlighting a direct enzymatic route from a simple sugar acid to a key ED pathway intermediate. | nih.gov |

Enzymatic Connections in Carbohydrate and Aldarate Networks

The table below summarizes the key enzymes that process this compound and its close analog, 2-dehydro-3-deoxy-D-gluconate, illustrating their central role in connecting different metabolic pathways.

| Enzyme (EC Number) | Substrate(s) | Product(s) | Associated Metabolic Pathway(s) |

|---|---|---|---|

| 2-dehydro-3-deoxyglucarate aldolase (EC 4.1.2.20) | 2-dehydro-3-deoxy-D-glucarate | Pyruvate + Tartronate semialdehyde | Ascorbate and Aldarate Metabolism |

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127) | 2-dehydro-3-deoxy-D-gluconate, NAD+ | (4S)-4,6-dihydroxy-2,5-dioxohexanoate, NADH, H+ | Pentose and Glucuronate Interconversions |

| 2-dehydro-3-deoxygluconokinase (EC 2.7.1.45) | ATP, 2-dehydro-3-deoxy-D-gluconate | ADP, 6-phospho-2-dehydro-3-deoxy-D-gluconate | Pentose Phosphate Pathway, Pentose and Glucuronate Interconversions |

| 2-dehydro-3-deoxy-phosphogluconate aldolase (EC 4.1.2.14) | 2-dehydro-3-deoxy-6-phospho-D-gluconate | Pyruvate + D-glyceraldehyde 3-phosphate | Entner-Doudoroff Pathway |

Advanced Analytical Methodologies in 2 Dehydro 3 Deoxy D Glucaric Acid Research

Chromatographic Techniques for Separation and Quantification of KDG and Metabolites

Chromatography is a cornerstone for the analysis of KDG, providing the necessary separation from structurally similar molecules. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques, each with specific advantages for KDG analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used method for the quantification of organic acids like KDG from various samples, including biological fluids and fruit extracts. researchgate.net The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Isocratic HPLC methods, which use a constant mobile phase composition, have been successfully developed for the direct measurement of related compounds like D-glucaric acid. researchgate.netnih.gov A key challenge in the analysis of KDG and its isomers is the presence of interfering substances, such as L-ascorbic acid and D-glucuronic acid, which may have similar retention times. researchgate.net To overcome this, sample pretreatment steps are often necessary. One effective strategy involves the use of a boronic acid affinity gel, which selectively binds compounds with cis-diol groups, thereby removing many interfering substances. researchgate.netnih.gov

The selection of the stationary phase is crucial. Columns like the Aminex HPX-87H are frequently used for the separation of organic acids. researchgate.net Detection is typically achieved using a UV detector at a wavelength around 210 nm. researchgate.net The sensitivity of these methods can be quite high, with detection limits reported in the micromolar range. researchgate.netnih.gov

Table 1: Example HPLC Method Parameters for Glucaric Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Aminex HPX-87H (300x7.8 mm) | researchgate.net |

| Mobile Phase | 5 mM Sulfuric Acid (Isocratic) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 210 nm | researchgate.net |

| Sample Pretreatment | Boronic acid gel for interference removal | researchgate.netnih.gov |

| Limit of Detection | 10 µM for D-glucaric acid | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized KDG

GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of KDG, particularly after a derivatization step. Derivatization is necessary to increase the volatility and thermal stability of non-volatile compounds like KDG, allowing them to be analyzed by gas chromatography. nih.govresearchgate.net

A common derivatization procedure for organic acids is silylation. nih.govresearchgate.net This involves reacting the analyte with a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), to replace active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net This pre-column derivatization can be performed directly on the sample without extensive extraction or filtration steps. nih.gov

The derivatized sample is then injected into the GC-MS system. The separation occurs on a capillary column, and the eluting compounds are ionized, typically by electron impact (EI) ionization. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized KDG. nih.govresearchgate.net This approach allows for reliable quantification even in complex matrices like beverages. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized Glucaric Acid Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | nih.govresearchgate.net |

| Injection Mode | Splitless | researchgate.net |

| Ionization Mode | Electron Impact (EI) at ~70 eV | nih.gov |

| Ion Source Temperature | 230°C | nih.gov |

| MS Quadrupole Temperature | 150°C | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.govresearchgate.net |

Mass Spectrometry-Based Approaches for KDG Metabolomics

Metabolomics aims to provide a comprehensive profile of all small-molecule metabolites in a biological system. Mass spectrometry, coupled with chromatography, is the primary analytical platform for these studies, enabling both the identification of unknown compounds and the quantification of specific metabolites like KDG.

Untargeted and Targeted Metabolomics for KDG Profiling

Metabolomics studies involving KDG can be broadly categorized as either untargeted or targeted. uah.edu

Untargeted metabolomics seeks to measure as many metabolites as possible in a sample to generate a global metabolic snapshot. nih.govnih.gov This approach is hypothesis-generating, allowing for the discovery of unexpected metabolic perturbations. For KDG research, an untargeted approach could reveal novel pathways influenced by KDG or identify biomarkers associated with its metabolism. This methodology typically uses high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to analyze a wide range of compounds. nih.gov

Targeted metabolomics , in contrast, focuses on the precise and accurate quantification of a predefined set of metabolites, including KDG and its known precursors and products. uah.edu This approach is hypothesis-driven and is used to validate findings from untargeted studies or to measure specific metabolic pathways. Targeted methods often employ tandem mass spectrometry (MS/MS) for its high selectivity and sensitivity. uah.edu

Table 3: Comparison of Untargeted and Targeted Metabolomics for KDG Research

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Global metabolite profiling, hypothesis generation | Accurate quantification of specific metabolites, hypothesis testing |

| Scope | Comprehensive, hundreds to thousands of metabolites | Focused, a predefined list of metabolites (e.g., KDG pathway) |

| Primary Technology | High-resolution LC-MS | Tandem Mass Spectrometry (LC-MS/MS or GC-MS/MS) |

| Outcome | Identification of potential biomarkers and affected pathways | Absolute or relative quantification of KDG and related metabolites |

Isotopic Labeling Strategies for Flux Analysis Involving KDG

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govnih.gov Standard metabolomics can measure metabolite concentrations, but not the rates at which they are interconverted. MFA overcomes this by using stable isotope-labeled tracers, such as ¹³C-glucose or ¹³C-glutamine. nih.govmdpi.com

In the context of KDG research, an isotopic labeling experiment would involve feeding cells a labeled substrate that enters a pathway involving KDG. As the labeled substrate is metabolized, the isotope label is incorporated into downstream metabolites, including KDG. The pattern and extent of isotope labeling in KDG and other related metabolites are then measured by mass spectrometry or NMR. nih.govspringernature.com

This labeling pattern is determined by the relative activities of the different metabolic pathways. nih.govnih.gov By analyzing the mass isotopomer distributions of key metabolites, researchers can mathematically model and infer the intracellular metabolic fluxes. nih.govmdpi.com This allows for a quantitative understanding of how carbon flows through pathways connected to KDG under different conditions. The choice of isotopic tracer is critical and depends on the specific pathways being investigated. nih.gov

Table 4: Common Isotopic Tracers for Metabolic Flux Analysis

| Isotopic Tracer | Primary Metabolic Pathways Traced | Reference |

|---|---|---|

| [U-¹³C]-Glucose | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, TCA Cycle | mdpi.com |

| [1,2-¹³C₂]-Glucose | Distinguishes between glycolysis and the pentose phosphate pathway | springernature.com |

| [U-¹³C]-Glutamine | TCA cycle anaplerosis, reductive carboxylation | mdpi.com |

| ¹⁵N-Glutamine | Nitrogen metabolism, amino acid synthesis | nih.gov |

| ²H₂O (Deuterium Oxide) | Investigates mitochondrial and cytosolic NADPH metabolism | mdpi.com |

Spectrophotometric and Enzymatic Assays for KDG Detection

Spectrophotometric assays are classic, cost-effective, and robust methods for detecting and quantifying enzymatic activity and the concentration of specific substrates. creative-enzymes.com These assays often rely on a coupled enzyme system where the reaction of interest is linked to a second reaction that produces a measurable change in absorbance. nih.gov

For the detection of KDG, a specific enzyme that uses KDG as a substrate would be required. The activity of this enzyme could then be coupled to a reporter enzyme. A common strategy involves coupling the reaction to the reduction or oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (NADP⁺/NADPH). creative-enzymes.com The change in concentration of NADH or NADPH can be monitored spectrophotometrically by measuring the absorbance at 340 nm. creative-enzymes.comresearchgate.net

For example, if an "KDG dehydrogenase" were to oxidize KDG while reducing NAD⁺ to NADH, the rate of NADH production would be directly proportional to the KDG concentration or the enzyme's activity. Assays for similar compounds, such as D-glucuronate, utilize this principle with uronate dehydrogenase. researchgate.netnih.gov The development of such an assay for KDG would depend on the availability of a specific and stable enzyme. These assays are highly suitable for high-throughput screening applications. researchgate.net

Table 5: Principle of a Coupled Enzymatic Assay for KDG Detection

| Step | Reaction | Detection Principle |

|---|---|---|

| Primary Reaction | KDG + NAD⁺ ---(KDG Dehydrogenase)--> Oxidized Product + NADH + H⁺ | The enzyme specifically converts KDG. |

| Detection | - | The increase in NADH concentration is measured by the increase in absorbance at 340 nm. creative-enzymes.comresearchgate.net |

| Quantification | - | The rate of absorbance change is proportional to the initial KDG concentration or enzyme activity. |

Development and Validation of Specific KDG Enzyme Assays (e.g., Thiobarbituric Acid Test Refinement)

A cornerstone in the quantification of KDG and the assessment of enzymes involved in its metabolism is the thiobarbituric acid (TBA) test. While the TBA test is widely recognized for its reaction with malondialdehyde (MDA) as a marker of lipid peroxidation, a refined version of this assay has been specifically adapted for the detection of 2-keto-3-deoxyaldonic acids, including KDG. colab.wsnih.govwikipedia.org

The foundational work by Weissbach and Hurwitz in 1959 laid the groundwork for a colorimetric assay to measure 2-keto-3-deoxy-D-gluconate. asm.org This method, and its subsequent refinements, hinges on the periodate (B1199274) oxidation of KDG. This oxidation cleaves the KDG molecule, yielding β-formylpyruvate. scispace.com It is this β-formylpyruvate that then condenses with two molecules of thiobarbituric acid under heated, acidic conditions to produce a characteristic pink-colored chromophore. scispace.combiorxiv.org The intensity of this color, which can be measured spectrophotometrically at a wavelength of approximately 549 nm, is directly proportional to the amount of KDG originally present in the sample. colab.ws

A critical refinement of this assay for KDG, as opposed to the more general TBARS (Thiobarbituric Acid Reactive Substances) assay for MDA, involves this initial periodate oxidation step. colab.wswikipedia.org The standard TBARS assay for MDA does not typically include this step. The specificity for KDG and other 2-keto-3-deoxyaldonic acids is conferred by their unique structure which allows for the generation of β-formylpyruvate upon periodate treatment.

The refined protocol for the TBA assay of KDG can be summarized as follows:

Periodate Oxidation: The sample containing KDG is treated with a solution of periodic acid (HIO₄) in a mild acid, such as sulfuric acid (H₂SO₄). This reaction is typically carried out at room temperature for a defined period, for instance, 20 minutes. biorxiv.org

Quenching: The oxidation reaction is then stopped by the addition of a quenching agent, such as sodium arsenite (AsNaO₂) in hydrochloric acid (HCl), which neutralizes the excess periodate. biorxiv.org

Color Development: A solution of thiobarbituric acid is added to the mixture, which is then heated in a boiling water bath for a specific duration, for example, 10 minutes, to facilitate the condensation reaction and color development. biorxiv.org

Spectrophotometric Measurement: After cooling, the absorbance of the resulting pink solution is measured at approximately 510-549 nm. colab.wsbiorxiv.org

The validation of this assay involves generating a standard curve with known concentrations of KDG to ensure a linear relationship between absorbance and concentration. biorxiv.org This allows for the accurate quantification of KDG in unknown samples. It is important to note that for phosphorylated derivatives of KDG, a dephosphorylation step using an acid phosphatase is necessary prior to the periodate oxidation to ensure accurate measurement. colab.ws

| Step | Reagent/Condition | Purpose | Typical Parameters |

|---|---|---|---|

| 1. Oxidation | Periodic Acid (HIO₄) in H₂SO₄ | Cleavage of KDG to form β-formylpyruvate | 25 mM HIO₄ in 0.125 N H₂SO₄, 20 min at room temperature |

| 2. Quenching | Sodium Arsenite (AsNaO₂) in HCl | Stop the oxidation reaction | 2% AsNaO₂ in 0.5 N HCl |

| 3. Color Development | Thiobarbituric Acid (TBA), Heat | Formation of the colored adduct | 0.3% TBA, 10 min at 100°C |

| 4. Measurement | Spectrophotometer | Quantification of the colored product | Absorbance at 510-549 nm |

High-Throughput Screening Methods for KDG-Related Enzyme Activity

The discovery and engineering of enzymes with desired properties for applications in biotechnology and medicine have been significantly accelerated by the development of high-throughput screening (HTS) methods. capes.gov.br For enzymes involved in KDG metabolism, such as 2-dehydro-3-deoxy-D-glucarate aldolase (B8822740) (KDG-aldolase), HTS assays are invaluable for rapidly assessing the activity of large libraries of enzyme variants. nih.govwikipedia.org

A common and effective strategy for developing HTS assays for enzymes like KDG-aldolase is the use of coupled enzyme reactions. nih.govnih.gov In this approach, the product of the primary enzymatic reaction (catalyzed by the enzyme of interest) serves as the substrate for a second, easily detectable reporter enzyme. This reporter enzyme typically produces a colorimetric or fluorescent signal, allowing for rapid and sensitive measurement of the primary enzyme's activity in a microplate format.

For instance, an HTS assay for KDG-aldolase, which catalyzes the reversible cleavage of 2-dehydro-3-deoxy-D-glucarate to pyruvate (B1213749) and tartronate (B1221331) semialdehyde, could be designed as follows:

Primary Reaction: The KDG-aldolase variants are incubated with the substrate, 2-dehydro-3-deoxy-D-glucarate.

Coupled Reaction: One of the products, pyruvate, can be used as a substrate for lactate (B86563) dehydrogenase (LDH). In the presence of NADH, LDH reduces pyruvate to lactate, leading to the oxidation of NADH to NAD⁺. Current time information in Stuttgart, DE. The decrease in NADH concentration can be monitored by measuring the decrease in absorbance at 340 nm.

Alternatively, a more sensitive fluorescent-based HTS assay could be developed. Many HTS assays for various enzymes rely on the production of a fluorescent product. nih.gov For KDG-related enzymes, a coupled assay could be designed to ultimately generate a fluorescent molecule. For example, if a dehydrogenase is the enzyme of interest, the production of NADH or NADPH can be coupled to a diaphorase/resazurin (B115843) system, where the non-fluorescent resazurin is converted to the highly fluorescent resorufin.

The development and validation of such an HTS assay would involve several key steps:

Assay Miniaturization: Adapting the assay to a microplate format (e.g., 96- or 384-well plates) to allow for the simultaneous screening of many samples.

Optimization of Reaction Conditions: Determining the optimal concentrations of substrates, coupling enzymes, and cofactors, as well as the ideal pH and temperature for the reaction.

Validation: Assessing the assay's performance characteristics, including its sensitivity, linearity, and robustness. The Z'-factor is a common statistical parameter used to evaluate the quality of an HTS assay. nih.gov A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

| Assay Principle | Primary Enzyme | Substrate | Product Detected | Coupling Enzyme(s) | Detection Method |

|---|---|---|---|---|---|

| Coupled Enzyme Assay (Absorbance) | KDG-Aldolase | 2-dehydro-3-deoxy-D-glucarate | Pyruvate | Lactate Dehydrogenase (LDH) | Decrease in absorbance at 340 nm (NADH oxidation) |

| Coupled Enzyme Assay (Fluorescence) | KDG Dehydrogenase | 2-dehydro-3-deoxy-D-glucarate | NADH | Diaphorase | Increase in fluorescence (Resazurin to Resorufin) |

Biotechnological and Industrial Applications of 2 Dehydro 3 Deoxy D Glucaric Acid Research

Microbial Production of 2-Dehydro-3-deoxy-D-glucaric Acid

The primary route for sustainable KDG production is through microbial fermentation. This process leverages the natural metabolic pathways of microorganisms, which can be enhanced through advanced biotechnological techniques. By using renewable feedstocks like glucose, researchers have engineered microbes to serve as cellular factories, converting simple sugars into this complex and valuable organic acid.

Strain Development and Optimization for Enhanced Biosynthesis

The foundation of efficient microbial production lies in the selection and development of robust microbial strains. Escherichia coli is a commonly used host organism due to its well-understood genetics and rapid growth. Strain development often begins with selecting a base strain that exhibits a natural or engineered capacity to metabolize sugars through pathways that can be diverted towards KDG synthesis.

Optimization strategies focus on improving the strain's performance under industrial conditions. This includes enhancing its tolerance to high concentrations of the substrate and the final product, as well as optimizing its growth and production rates. For instance, adaptive laboratory evolution (ALE) is a technique where microbial populations are cultured for extended periods under specific selective pressures, allowing for the natural selection of mutants with improved production characteristics.

Another key aspect is the optimization of the enzymatic machinery within the cell. The production of KDG from D-gluconate, for example, relies on the enzyme gluconate dehydratase (GAD). Researchers have sourced GAD from various organisms, such as Thermoproteus tenax and Ochrobactrum anthropi, to find the most active and stable versions for use in production strains. The selection of a hyper-thermophilic GAD from T. tenax has been particularly advantageous due to its stability under process conditions.

| Strain/Enzyme Source | Key Optimization Feature | Reference |

| Escherichia coli | Common host for genetic engineering and pathway manipulation. | General Knowledge |

| Thermoproteus tenax | Source of a highly stable gluconate dehydratase (GAD). | |

| Ochrobactrum anthropi | Source of a gluconate dehydratase with high identity to other efficient enzymes. |

Fermentation Processes for Industrial Scale KDG Production

Translating laboratory-scale biosynthesis into an industrial process requires the development of sophisticated fermentation strategies. Fed-batch fermentation is the most common approach for achieving high-titer production of KDG. This method involves initially growing the microbial culture in a batch phase to establish a healthy cell population, followed by a fed-batch phase where a concentrated nutrient feed is supplied to the bioreactor. This strategy allows for high cell densities and sustained productivity while avoiding the accumulation of inhibitory byproducts or toxic levels of the substrate.

An optimized method for the industrial-scale production of KDG from D-gluconate has been described, highlighting its economic feasibility. This process focuses on complete substrate conversion to pure D-KDG with minimal side-product formation, achieving a final yield of approximately 90%. Key process parameters such as pH, temperature, and dissolved oxygen levels are tightly controlled to maintain optimal conditions for the microbial catalysts. For example, a process using GAD from T. tenax benefits from the enzyme's high thermal stability.

The development of reliable in-process analysis methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), is crucial for monitoring the conversion of D-gluconate to KDG and ensuring process control.

Genetic Engineering for Improved KDG Yields (e.g., Gene Deletion, Pathway Rewiring)

Genetic engineering is a powerful tool for maximizing KDG yields by redirecting cellular metabolism exclusively towards its synthesis. This involves two primary strategies: the overexpression of key pathway enzymes and the deletion of genes that lead to competing metabolic branches.

For KDG production from glucose in E. coli, the metabolic pathway is rewired to channel carbon flux from glucose to D-gluconate and then to KDG. This often involves overexpressing the genes for glucose dehydrogenase and gluconate dehydratase.

Simultaneously, gene deletion is employed to close off metabolic sinks that divert intermediates away from the KDG pathway. For instance, to prevent the further metabolism of KDG, the gene encoding KDG kinase (kdgK) is often knocked out. Similarly, to prevent the consumption of the precursor D-gluconate, genes for the gluconate kinase (gntK) and other enzymes of the Entner-Doudoroff pathway may be deleted. This strategic removal of competing pathways forces the metabolic flux towards the desired product, significantly increasing the final titer and yield.

| Genetic Modification Target | Organism | Purpose | Expected Outcome |

| Overexpression of gad | E. coli | Increase the conversion of D-gluconate to KDG. | Higher KDG production rate. |

| Deletion of kdgK | E. coli | Prevent the phosphorylation and subsequent metabolism of KDG. | Accumulation of KDG. |

| Deletion of gntK | E. coli | Prevent the phosphorylation of the precursor D-gluconate. | Increased availability of D-gluconate for KDG synthesis. |

This compound as a Platform Chemical

The true industrial value of KDG lies in its potential as a platform chemical—a versatile, bio-based molecule that can be converted into a variety of other high-value chemicals and materials. Its specific chemical structure, featuring multiple reactive functional groups, makes it an ideal starting point for synthesizing linear-chain dicarboxylic acids and heterocyclic compounds, which are in high demand in the polymer and specialty chemical industries.

Conversion to Bio-based Polymers and Specialty Chemicals

One of the most promising applications for KDG is its role as a precursor to adipic acid, a key monomer used in the production of nylon 6,6. Currently, adipic acid is produced almost exclusively from petroleum-based feedstocks through energy-intensive and environmentally challenging processes. A bio-based route starting from KDG represents a significant step towards a more sustainable polymer industry. The conversion of KDG to adipic acid typically involves a chemo-catalytic process of oxidation and reduction to transform its structure into the C6 dicarboxylic acid.

Beyond adipic acid, KDG can be used to synthesize other specialty chemicals. Its unique stereochemistry and functional groups allow for the creation of novel polymers with potentially new and improved properties, opening doors for innovation in materials science.

Synthesis of Furan (B31954) Derivatives from KDG Precursors

KDG can also serve as a precursor for the synthesis of furan-based molecules. Furans are a class of heterocyclic compounds with significant applications, most notably in the production of bio-based polyesters like polyethylene (B3416737) furanoate (PEF), which is presented as a sustainable alternative to PET.

The conversion of KDG to furan derivatives involves an acid-catalyzed dehydration and cyclization reaction. This process transforms the linear carbohydrate backbone of KDG into the stable five-membered furan ring structure. While research in this area is ongoing, the ability to produce valuable furanic compounds from a glucose-derived intermediate like KDG further solidifies its status as a critical platform chemical for a circular bio-economy.

Novel Enzymatic and Biocatalytic Routes Utilizing KDG

The development of efficient and sustainable methods for the synthesis and transformation of KDG is a major focus of current research. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful alternative to traditional chemical synthesis, which often involves multiple steps and harsh reaction conditions. nih.gov

Cell-Free Biocatalysis for KDG Synthesis and Transformation

Cell-free biocatalysis is an approach where enzymes are used in an isolated form, rather than within living cells. This method allows for greater control over reaction conditions and can lead to higher product yields. A significant advancement in this area is the one-step synthesis of KDG from D-gluconate using a recombinant gluconate dehydratase (GAD) from the hyperthermophilic archaeon Thermoproteus tenax. nih.govnih.gov This enzyme efficiently converts D-gluconate to stereochemically pure KDG with a yield of approximately 90%. nih.gov The thermostability of the T. tenax GAD simplifies its purification, making the process highly economical and scalable. researchgate.netnih.gov

Another example involves the use of a recombinant His6-Oant1421 from Ochrobactrum anthropi, which shares a 63% amino acid identity with D-gluconate dehydratase from Achromobacter xylosoxidans, for the enzymatic synthesis of KDG from potassium D-gluconate. researchgate.net These cell-free systems represent a resource-efficient method for producing KDG and offer potential for the synthesis of a broader range of 2-keto-3-deoxy sugar acids and their derivatives. researchgate.netnih.gov

Table 1: Comparison of Cell-Free Biocatalytic Systems for KDG Synthesis

| Enzyme Source | Substrate | Key Advantages | Yield | Reference |

| Thermoproteus tenax (recombinant GAD) | D-gluconate | One-step reaction, complete conversion, high stereochemical purity, simple enzyme purification | ~90% | nih.govnih.gov |

| Ochrobactrum anthropi (recombinant His6-Oant1421) | Potassium D-gluconate | Enzymatic synthesis from a readily available salt | Not specified | researchgate.net |

Cascade Reactions Incorporating KDG-Related Enzymes

Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, offer an elegant and efficient way to synthesize complex molecules without the need for isolating intermediates. rsc.org In the context of KDG, enzymes involved in its metabolism can be integrated into cascade reactions to produce valuable downstream products.

One such enzyme is 2-dehydro-3-deoxyglucarate aldolase (B8822740) (KDG aldolase), which catalyzes the reversible cleavage of KDG into pyruvate (B1213749) and tartronate (B1221331) semialdehyde. wikipedia.orgecmdb.ca This reaction is part of the ascorbate (B8700270) and aldarate metabolism pathways. wikipedia.org Another key enzyme is 2-dehydro-3-deoxy-D-gluconate/2-dehydro-3-deoxy-phosphogluconate aldolase from Picrophilus torridus, which is involved in the Entner-Doudoroff pathway and can cleave both KDG and its phosphorylated form (KDPG). uniprot.org

These enzymes can be utilized in synthetic cascades. For instance, a cascade could be designed where D-gluconate is first converted to KDG by gluconate dehydratase, and then KDG is further transformed by an aldolase to produce pyruvate and another useful C3 compound. Such cascades are advantageous as they can drive reactions towards the desired product by consuming the intermediate. The development of multi-enzyme cascades is a burgeoning field, with researchers continuously exploring new combinations of enzymes to create novel synthetic routes. rsc.org

Future Perspectives and Emerging Research Areas

The field of KDG-related biocatalysis is poised for significant advancements, driven by emerging technologies and a growing emphasis on sustainable manufacturing.

Integration of Omics Technologies for Systems-Level Understanding

A deeper understanding of the metabolic pathways involving KDG is crucial for optimizing its production and utilization. Systems biology, which employs "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular processes. nih.govnih.gov By analyzing the complete set of genes, transcripts, proteins, and metabolites, researchers can identify bottlenecks in metabolic pathways, discover novel enzymes, and engineer more efficient microbial cell factories or cell-free systems. nih.gov

For example, pathway analysis tools can integrate gene expression data with known metabolic networks, like those in the KEGG PATHWAY database, to identify key regulatory points and potential targets for metabolic engineering. nih.govresearchgate.netgenome.jp This systems-level approach will be instrumental in designing and optimizing complex biocatalytic cascades involving KDG and its derivatives.

Expanding the Biocatalytic Toolbox for KDG-Related Transformations

The discovery and engineering of novel enzymes are central to expanding the applications of KDG. researchgate.net The "biocatalytic toolbox" is continuously growing through strategies like mining genomic databases for new enzyme functionalities and repurposing existing enzymes for novel reactions. nih.gov Protein engineering techniques, such as directed evolution and rational design, can be used to improve the stability, activity, and substrate specificity of KDG-related enzymes. researchgate.net

This expanded toolbox will enable the synthesis of a wider range of KDG derivatives with diverse industrial applications. academie-sciences.fr For example, modifying KDG aldolases could allow for the synthesis of novel chiral building blocks. The integration of biocatalysis with other chemical catalysis methods, known as chemoenzymatic synthesis, also holds great promise for creating efficient and selective synthetic routes. academie-sciences.fr

Sustainability and Economic Viability of KDG Bioproduction

For the industrial-scale production of KDG and its derivatives to be successful, it must be both sustainable and economically viable. Techno-economic analysis (TEA) is a critical tool for evaluating the profitability of a bioprocess from the laboratory stage to industrial application. researchgate.netyoutube.com TEA considers factors such as feedstock costs, capital and operating expenses, and market prices of the final products to determine the economic feasibility of a process. e3s-conferences.orgjoace.org

The bioproduction of KDG from renewable feedstocks like glucose aligns with the principles of a circular bioeconomy. academie-sciences.fr Future research will focus on optimizing fermentation and enzymatic processes to maximize titers and yields, thereby reducing production costs. nih.gov The development of integrated biorefineries, where multiple products are generated from a single feedstock, can further enhance the economic viability of KDG production. dtu.dk A comprehensive techno-economic assessment will be crucial in guiding research and development efforts towards commercially viable and sustainable KDG-based bioprocesses. dtu.dk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-dehydro-3-deoxy-D-glucaric acid, and what are their comparative efficiencies?

- Methodological Answer : The compound can be synthesized via chemical oxidation (e.g., nitric acid oxidation or TEMPO-mediated oxidation) or enzymatic pathways. Nitric acid oxidation is cost-effective but may yield side products, while TEMPO offers better selectivity. Enzymatic methods using microbial systems (e.g., E. coli engineered with glucose dehydrogenase) provide high specificity but require optimization of fermentation conditions. Comparative efficiency depends on reaction scale, purity requirements, and downstream applications .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and detect impurities (e.g., residual solvents or intermediates).

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- High-Performance Liquid Chromatography (HPLC) : To quantify purity using reverse-phase columns with UV detection at 210 nm.

- FT-IR Spectroscopy : To identify functional groups like carboxylic acid and ketone moieties.

Cross-referencing data with the NIST Chemistry WebBook ensures accuracy .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store lyophilized samples at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. For aqueous solutions, use buffers at pH 6–7 and add stabilizers like 0.02% sodium azide to inhibit microbial growth. Periodic stability testing via HPLC is advised .

Advanced Research Questions

Q. How can contradictions in reported kinetic parameters for enzymes acting on this compound be resolved?

- Methodological Answer : Discrepancies in kinetic data (e.g., Km or Vmax) often arise from assay conditions (pH, temperature) or enzyme sources. To resolve conflicts:

- Standardize Assays : Use validated kits (e.g., colorimetric dehydrogenase assays) under controlled conditions .